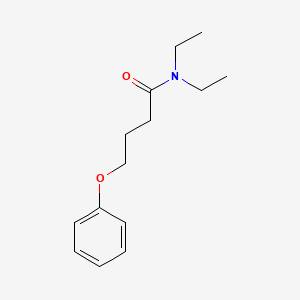
N,N-diethyl-4-phenoxybutanamide
描述
N,N-diethyl-4-phenoxybutanamide, commonly known as DEET, is a synthetic chemical compound that has been widely used as an insect repellent since its discovery in 1953. DEET is a colorless, oily liquid that is soluble in water and has a distinctive odor. It is effective against a wide range of insects, including mosquitoes, ticks, and fleas, and is considered one of the most effective insect repellents available.
作用机制
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the ability of insects to detect the chemicals released by human skin. DEET has been found to interact with specific receptors in the insect antennae, which are responsible for detecting the chemicals that attract insects to human skin. By interfering with these receptors, DEET is able to disrupt the ability of insects to locate human hosts.
Biochemical and Physiological Effects:
DEET has been found to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the activity of enzymes involved in the metabolism of insecticides, which can lead to increased susceptibility to insecticides. DEET has also been found to affect the activity of neurotransmitters in insects, which can lead to changes in behavior and physiology.
实验室实验的优点和局限性
DEET is a widely used and effective insect repellent that has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used to manipulate the behavior and physiology of insects in a controlled setting. However, there are also limitations to the use of DEET in laboratory experiments, such as the potential for toxicity to non-target organisms and the need to use high concentrations of DEET to achieve desired effects.
未来方向
There are many potential future directions for research on DEET and its use as an insect repellent. One area of research is the development of new formulations of DEET that are more effective and less toxic to non-target organisms. Another area of research is the study of the molecular mechanisms underlying DEET's insect-repellent properties, which could lead to the development of new insect repellents that are more effective and less toxic. Additionally, there is a need for further research on the ecological and environmental impacts of DEET use, particularly in aquatic ecosystems.
科学研究应用
DEET has been extensively studied for its insect-repellent properties and has been used in a variety of scientific research applications. It has been used in the study of insect behavior and ecology, as well as in the development of new insect repellent formulations. DEET has also been used in the study of the molecular mechanisms underlying insect olfaction and has been found to interact with specific receptors in the insect antennae.
属性
IUPAC Name |
N,N-diethyl-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-15(4-2)14(16)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAYYJCNGHWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



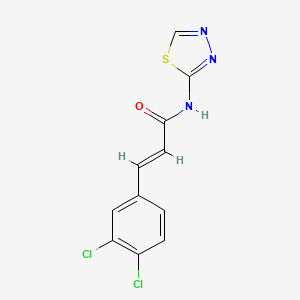
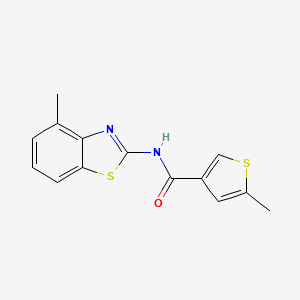
![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)

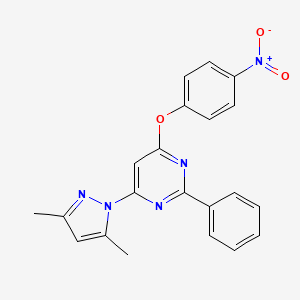
![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)
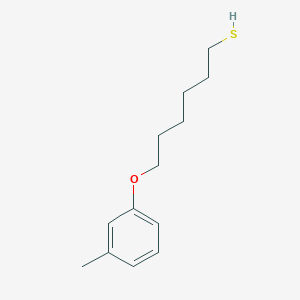
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
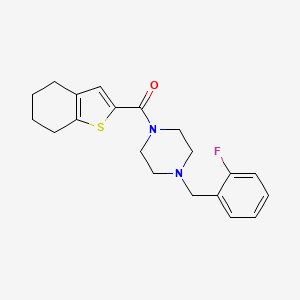
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)
![1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4541819.png)
![4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4541832.png)
